CD 3254

Catalog No.
S522994
CAS No.
196961-43-0
M.F
C24H28O3
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CD 3254

CAS Number

196961-43-0

Product Name

CD 3254

IUPAC Name

3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)

InChI Key

DYLLZSVPAUUSSB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

CD3254; CD 3254; CD-3254.

Canonical SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

Description

The exact mass of the compound (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid is 364.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Hydroxycinnamic Acid Class: This compound belongs to the class of hydroxycinnamic acids, which are naturally occurring phenolic acids found in many plants []. Research on hydroxycinnamic acids explores their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties [].

CD 3254 is a synthetic compound classified as a potent and selective agonist of Retinoid X receptors, specifically targeting RXRα (Retinoid X Receptor alpha). It is chemically identified as 3-[4-hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid, with the CAS number 196961-43-0. CD 3254 is notable for its lack of activity at other retinoic acid receptors (RARα, RARβ, or RARγ), making it a unique tool in pharmacological studies focused on RXR signaling pathways .

CD3254 acts as a selective agonist for retinoid X receptors (RXRs) []. RXRs are nuclear receptors that regulate gene expression by binding to specific DNA sequences. Upon binding to RXR, CD3254 can influence the expression of various genes involved in cellular differentiation, proliferation, and metabolism [].

The specific mechanism by which CD3254 exerts its effects depends on the cellular context and the specific genes it regulates [].

  • Skin Irritation: Skin contact with retinoids can cause irritation and redness [].
  • Teratogenicity: Some retinoids can cause birth defects if taken during pregnancy [].
. Notably, it can be oxidized under specific conditions to yield oxidized derivatives. This ability to participate in oxidation reactions may influence its biological activity and stability. Additionally, the compound has been shown to promote chemical reprogramming of mouse fibroblasts, indicating its potential role in cellular transformations through specific receptor interactions .

The primary biological activity of CD 3254 lies in its role as an RXRα agonist. By selectively activating this receptor, CD 3254 can modulate gene expression involved in various physiological processes such as differentiation, apoptosis, and metabolism. Its effectiveness in promoting reprogramming of fibroblasts demonstrates its potential utility in regenerative medicine and cellular biology . Furthermore, studies have indicated that CD 3254 exhibits high potency and selectivity compared to other compounds within the same class .

CD 3254 has several applications primarily due to its role as an RXRα agonist. These include:

  • Cellular Reprogramming: It promotes the reprogramming of fibroblasts into induced pluripotent stem cells.
  • Pharmacological Research: Used as a tool compound to study RXR signaling pathways and their implications in diseases such as cancer and metabolic disorders.
  • Potential Therapeutics: Given its selective action on RXRα without affecting other retinoic acid receptors, it may serve as a lead compound for developing new therapeutic agents targeting RXR-related pathways .

Interaction studies involving CD 3254 have demonstrated its binding affinity for RXRα and highlighted its unique interactions compared to other retinoid compounds. The compound shows significant selectivity for RXRα over other retinoic acid receptors, which is crucial for minimizing off-target effects in therapeutic applications. These studies often utilize techniques such as molecular docking to assess binding interactions and predict biological outcomes based on structural modifications .

Several compounds share structural or functional similarities with CD 3254. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
BexaroteneA synthetic retinoid used for cancer treatmentActivates both RXR and RAR receptors
NEt-TMNA derivative with similar RXR activityShows varied potency depending on structural modifications
AGN194310Another selective RXR agonistExhibits distinct pharmacokinetic properties

CD 3254 stands out due to its exclusive selectivity for RXRα without any activity at RARs, which could provide advantages in therapeutic contexts where modulation of specific pathways is desired without broader retinoid effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

364.20384475 g/mol

Monoisotopic Mass

364.20384475 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CD3254

Dates

Modify: 2023-08-15
1: Jurutka PW, Kaneko I, Yang J, Bhogal JS, Swierski JC, Tabacaru CR, Montano LA, Huynh CC, Jama RA, Mahelona RD, Sarnowski JT, Marcus LM, Quezada A, Lemming B, Tedesco MA, Fischer AJ, Mohamed SA, Ziller JW, Ma N, Gray GM, van der Vaart A, Marshall PA, Wagner CE. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxypheny l)acrylic acid (CD3254). J Med Chem. 2013 Nov 14;56(21):8432-54. doi: 10.1021/jm4008517. PubMed PMID: 24180745; PubMed Central PMCID: PMC3916150.
2: Shi H, Zhu P, Sun Z, Yang B, Zheng L. Divergent teratogenicity of agonists of retinoid X receptors in embryos of zebrafish (Danio rerio). Ecotoxicology. 2012 Jul;21(5):1465-75. doi: 10.1007/s10646-012-0900-9. PubMed PMID: 22526925.
3: Pérez Santín E, Germain P, Quillard F, Khanwalkar H, Rodríguez-Barrios F, Gronemeyer H, de Lera AR, Bourguet W. Modulating retinoid X receptor with a series of (E)-3-[4-hydroxy-3-(3-alkoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-y l)phenyl]acrylic acids and their 4-alkoxy isomers. J Med Chem. 2009 May 28;52(10):3150-8. doi: 10.1021/jm900096q. PubMed PMID: 19408900.
4: Nahoum V, Pérez E, Germain P, Rodríguez-Barrios F, Manzo F, Kammerer S, Lemaire G, Hirsch O, Royer CA, Gronemeyer H, de Lera AR, Bourguet W. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function. Proc Natl Acad Sci U S A. 2007 Oct 30;104(44):17323-8. PubMed PMID: 17947383; PubMed Central PMCID: PMC2077255.

Explore Compound Types